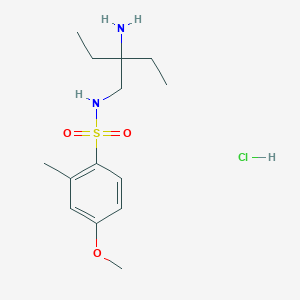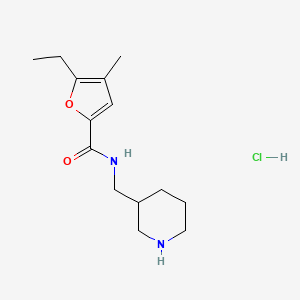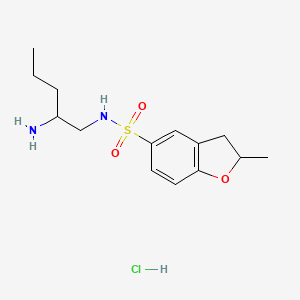
3-(2-benzylpiperidine-1-carbonyl)-5,6-dimethyl-1H-pyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-benzylpiperidine-1-carbonyl)-5,6-dimethyl-1H-pyrazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDMP, and it is a pyrazinone derivative that has been synthesized through a multi-step process. BDMP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of BDMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. BDMP has been found to inhibit the activity of the proteasome, which is a complex of enzymes that plays a critical role in the degradation of proteins in the body. BDMP has also been found to inhibit the activity of the histone deacetylase enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BDMP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that occurs in response to cell damage or abnormal growth. BDMP has also been found to inhibit the proliferation of cancer cells and to induce cell cycle arrest. BDMP has been found to have anti-inflammatory effects, and it has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using BDMP in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. BDMP is also relatively easy to purify, which makes it a good candidate for use in biochemical assays. However, one of the limitations of using BDMP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on BDMP. One area of research is the development of BDMP derivatives that have improved antitumor activity. Another area of research is the investigation of the mechanism of action of BDMP, which could provide insights into the development of new cancer therapies. Additionally, research could be conducted to investigate the potential use of BDMP as an antiviral agent, as well as its potential use in the treatment of other diseases such as inflammation and neurodegenerative disorders.
Conclusion:
BDMP is a promising compound that has potential applications in various fields, particularly in the field of medicinal chemistry. Its synthesis method is well-established, and it has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on BDMP that could lead to the development of new therapies for cancer and other diseases.
合成法
The synthesis of BDMP is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 2,3-dimethylpyrazine with benzyl chloride in the presence of a base to form 2-benzyl-3,6-dimethylpyrazine. The second step involves the reaction of 2-benzyl-3,6-dimethylpyrazine with piperidine in the presence of a reducing agent to form 2-benzylpiperidine. The final step involves the reaction of 2-benzylpiperidine with ethyl chloroformate to form BDMP.
科学的研究の応用
BDMP has been found to have various scientific research applications. One of the most promising applications of BDMP is in the field of medicinal chemistry. BDMP has been found to have potential as an antitumor agent, and it has been shown to inhibit the growth of cancer cells in vitro. BDMP has also been found to have potential as an antiviral agent, and it has been shown to inhibit the replication of the hepatitis C virus in vitro.
特性
IUPAC Name |
3-(2-benzylpiperidine-1-carbonyl)-5,6-dimethyl-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-14(2)21-18(23)17(20-13)19(24)22-11-7-6-10-16(22)12-15-8-4-3-5-9-15/h3-5,8-9,16H,6-7,10-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALQTHKENURCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C(=O)N2CCCCC2CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7640885.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)


![1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride](/img/structure/B7640905.png)


![N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-(1,3-dioxolan-2-yl)benzamide](/img/structure/B7640925.png)
![1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride](/img/structure/B7640932.png)

![3-(4-Cyclopropyl-1,2,4-triazol-3-yl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine](/img/structure/B7640948.png)
![Methyl 5-[1-[(1-acetylpyrrolidin-3-yl)methyl-methylamino]ethyl]furan-2-carboxylate](/img/structure/B7640955.png)
